molecular formula C7H10N2O3 B286377 6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B286377
M. Wt: 170.17 g/mol
InChI Key: IPYDXAQZAKKMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as Uracil-6-carboxylic acid, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its mechanism of action is still not fully understood. However, recent studies have shown promising results in its use for various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is still not fully understood. However, recent studies have shown that it works by inhibiting the activity of certain enzymes involved in the inflammatory pathway. It also acts as a scavenger of free radicals, thereby reducing oxidative stress and preventing cellular damage.
Biochemical and Physiological Effects
Several studies have shown that 6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione possesses various biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. It also possesses antioxidant properties, which can protect cells from oxidative damage and prevent the development of certain diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its stability and ease of synthesis. It can be synthesized using simple chemical reactions, and its stability makes it easy to handle in the lab. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. It has also been suggested that this compound could be used as a potential biomarker for the early detection of certain diseases such as cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and stability make it an attractive compound for use in lab experiments. Although its mechanism of action is still not fully understood, recent studies have shown promising results in its use for various biochemical and physiological effects. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves several steps, starting with the reaction of malonic acid with urea in the presence of concentrated sulfuric acid. The resulting product is then treated with nitric acid and sodium nitrite to form 5-nitrobarbituric acid. This compound is then reduced to 5-amino-6-(hydroxymethyl)barbituric acid, which is further treated with acetic anhydride to produce the final product.

Scientific Research Applications

6-(Hydroxymethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results in the development of new drugs. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

6-(hydroxymethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDXAQZAKKMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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